methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate
Overview
Description
Methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.09987105 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Sensors
One notable application involves the development of highly sensitive and selective fluorescent sensors for metal ions. For instance, the synthesis of a related o-aminophenol-based fluorogenic chemosensor exhibits exceptional selectivity and sensitivity towards Al3+ ions. Such sensors are pivotal for detecting trace amounts of metal ions in various environmental and biological samples, highlighting their utility in environmental monitoring and biomedical diagnostics (Xingpei Ye et al., 2014).
Antifolate Thymidylate Synthase Inhibitors
In medicinal chemistry, modifications of the benzoyl ring in antifolate compounds, which share structural motifs with the mentioned compound, have shown potential as thymidylate synthase inhibitors. These findings underscore the role of such compounds in the development of new therapeutics, particularly in cancer treatment (P. Marsham et al., 1991).
Synthesis Methodologies
Advancements in synthesis methodologies also highlight the compound's relevance. For example, a catalyst- and solvent-free synthesis approach for benzamide derivatives, involving microwave-assisted Fries rearrangement, demonstrates the ongoing innovation in chemical synthesis techniques. Such methods contribute to the development of more efficient, environmentally friendly, and cost-effective chemical processes (R. Moreno-Fuquen et al., 2019).
Antimicrobial Agents
Furthermore, research into sulfone derivatives containing 1,3,4-oxadiazole moieties has unveiled significant antibacterial activities against rice bacterial leaf blight. These findings indicate the potential of such compounds in agricultural applications, offering new solutions for controlling plant diseases and enhancing crop protection (Li Shi et al., 2015).
Properties
IUPAC Name |
methyl 3-[[2-(4-fluoro-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-12-15(18(23)26-2)5-4-6-16(12)20-17(22)11-21(27(3,24)25)14-9-7-13(19)8-10-14/h4-10H,11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVYSBIZYCPNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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